molecular formula C7H13NO4S B096459 N-Acetyl-S-(2-hydroxyethyl)-L-cysteine CAS No. 19179-72-7

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Cat. No. B096459
CAS RN: 19179-72-7
M. Wt: 207.25 g/mol
InChI Key: NAYOYSKSFGMFOB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, also known as NAC, is a derivative of the amino acid cysteine. It is a powerful antioxidant that has been used in scientific research for its ability to protect cells from oxidative stress. In

Scientific Research Applications

Clinical Applications

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, commonly referred to as N-acetylcysteine (NAC), is an acetylated form of the amino acid L-cysteine. It has a wide range of clinical applications supported by scientific research. These include the prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage during imaging procedures, and treatment of pulmonary fibrosis. Furthermore, NAC has been evaluated for its effectiveness in treating infertility in patients with clomiphene-resistant polycystic ovary syndrome. There are also preliminary studies suggesting its potential role in cancer chemoprevention, eradication of Helicobacter pylori, and prophylaxis of gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

Material Science Applications

In the field of material science, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NACYS) has been investigated as a green chemical corrosion inhibitor for mild steel. Studies have shown that compounds like NACYS suppress both anodic and cathodic reactions in corrosion processes, indicating its potential use in industrial applications (Fu et al., 2011).

Antigenotoxic and Cancer Preventive Mechanisms

Research has explored the antigenotoxic and cancer preventive mechanisms of N-acetyl-L-cysteine (NAC). It acts as an analog and precursor of reduced glutathione (GSH), exhibiting protective mechanisms against various diseases. The growing scientific interest in NAC is reflected in the increasing number of studies exploring its broad range of applications in clinical and experimental investigations (Flora et al., 2004).

Lifespan Extension and Stress Resistance

N-acetyl-L-cysteine has been studied for its effects on lifespan extension and increased resistance to environmental stressors. In the model organism Caenorhabditis elegans, dietary supplementation with NAC significantly increased resistance to oxidative stress, heat stress, and UV irradiation. It also extended both the mean and maximum lifespan of C. elegans, suggesting its potential as a longevity-promoting compound (Oh et al., 2015).

Therapeutic Uses in Various Diseases

N-acetyl cysteine, as a nutritional supplement, has been recognized for its potent antioxidant properties. It is a precursor of L-cysteine that leads to glutathione elevation and acts as a free radical scavenger. Besides its antioxidant role, NAC has been recommended as a potential treatment option for various diseases caused by the generation of free oxygen radicals. Its safe and tolerated mucolytic properties also contribute to its diverse therapeutic applications (Mokhtari et al., 2016).

Applications in Endometriosis Treatment

The use of N-acetyl-L-cysteine in endometriosis treatment has been explored. It demonstrates a complex action on endometrial cells, leading to decreased proliferation and a switch toward a less invasive and less inflammatory phenotype. Its lack of undesired side effects, including unaffected fertility potential, makes NAC a beneficial option in the clinical treatment of endometriosis (Pittaluga et al., 2010).

properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYOYSKSFGMFOB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914077
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

CAS RN

15060-26-1, 19179-72-7, 97170-09-7
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15060-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(2-hydroxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine, N-acetyl-S-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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